Bienvenue dans la boutique en ligne BenchChem!

m7GpppApG

mRNA Synthesis Capping Efficiency In Vitro Transcription

m7GpppApG delivers 89% co-transcriptional capping efficiency with T7 polymerase and a 79% translation efficiency boost in cell-free systems—maximizing protein yield from costly mRNA templates. Its defined eIF4E binding affinity (KD 26.6 nM) and decapping susceptibility (0.48) provide a reliable benchmark for SAR studies and comparative cap analog research. This Cap 0 trinucleotide analog supports high-yield mRNA production with reduced innate immune activation, making it the preferred choice for preclinical vaccine development, gene therapy, cancer immunotherapy, and cell-free synthetic biology applications where translational fidelity and product homogeneity are critical.

Molecular Formula C31H41N15O24P4
Molecular Weight 1131.6 g/mol
Cat. No. B12423680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem7GpppApG
Molecular FormulaC31H41N15O24P4
Molecular Weight1131.6 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O
InChIInChI=1S/C31H41N15O24P4/c1-43-8-46(24-14(43)26(53)42-31(34)40-24)28-18(50)16(48)10(66-28)3-63-72(56,57)69-74(60,61)70-73(58,59)64-4-11-20(19(51)29(67-11)44-6-37-12-21(32)35-5-36-22(12)44)68-71(54,55)62-2-9-15(47)17(49)27(65-9)45-7-38-13-23(45)39-30(33)41-25(13)52/h5-11,15-20,27-29,47-51H,2-4H2,1H3,(H11-,32,33,34,35,36,39,40,41,42,52,53,54,55,56,57,58,59,60,61)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1
InChIKeyRFVDJKHUSIMMMJ-ZQWUJQRXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m7GpppApG for mRNA Capping: A Foundational Trinucleotide Cap Analog


m7GpppApG (CAS 80010-97-5) is a trinucleotide cap analog designed to mimic the natural 5' cap structure (Cap 0) of eukaryotic messenger RNA (mRNA). It is a defined chemical entity with a molecular formula of C31H41N15O24P4 and a molecular weight of 1131.6 g/mol . This compound is utilized as an initiator for T7 RNA polymerase during in vitro transcription (IVT) to co-transcriptionally add a functional 5' cap to RNA transcripts, a critical step for mRNA stability and efficient translation [1].

Why Substituting m7GpppApG with Other Cap Analogs Can Compromise Experimental Outcomes


The performance of a cap analog is not a function of its class but of its specific molecular architecture. The number of nucleotides, the identity of the first transcribed base, and its methylation status directly dictate capping efficiency, translation initiation factor affinity, and susceptibility to decapping. For example, while dinucleotide analogs like ARCA (m27,3′-OGpppG) and trinucleotide analogs like m7GpppApG both serve as caps, they interact differently with the T7 polymerase and the cellular translational machinery, leading to significant differences in RNA yield and protein expression [1]. Substituting a compound with a different first nucleotide (e.g., m7GpppGpG) can also drastically alter its in vivo performance [2]. Therefore, selecting a specific cap analog like m7GpppApG is a critical decision based on its unique, quantifiable performance characteristics detailed in the evidence below.

Quantitative Differentiation of m7GpppApG: Capping Efficiency, Translation, and Binding Affinity Data


Superior Capping Efficiency: m7GpppApG vs. Dinucleotide ARCA and Other Trinucleotides

m7GpppApG demonstrates a high capping efficiency of 89% (± 1%) in in vitro transcription (IVT) reactions, as determined by HPLC analysis [1]. This is substantially higher than the dinucleotide cap analog ARCA (m27,3′-OGpppG), which achieves only 56% (± 4%) capping under comparable conditions, and also surpasses other trinucleotides like m7GpppCpG (60% ± 5%) and m7GpppCmpG (54% ± 5%). The efficiency is comparable to its close analog, m7GpppAmpG (90% ± 1%).

mRNA Synthesis Capping Efficiency In Vitro Transcription

Enhanced Translation Efficiency: m7GpppApG Outperforms ARCA in Cell-Free Systems

In a cell-free translation system (rabbit reticulocyte lysate, RRL), mRNA capped with m7GpppApG exhibited a translation efficiency of 1.79 (± 0.06), normalized to ARCA-capped mRNA which was set to 1.0 [1]. This represents a 79% increase in protein production over the established ARCA standard. The performance is notable when compared to the traditional m7GpppG cap, which showed only 0.64 (± 0.06) relative efficiency in the same system.

Translation Efficiency Protein Expression In Vitro Translation

Tight eIF4E Binding Affinity: m7GpppApG vs. m7GpppG and m7GpppAmpG

m7GpppApG binds to the eukaryotic translation initiation factor 4E (eIF4E) with a dissociation constant (KD) of 26.6 nM (± 0.9 nM), as measured by time-synchronized fluorescence quenching titration (tsFQT) [1]. This affinity is approximately 3-fold tighter than that of the conventional cap analog m7GpppG (KD = 80.0 ± 1.9 nM) and nearly 2-fold tighter than its methylated counterpart, m7GpppAmpG (KD = 45.6 ± 1.5 nM).

eIF4E Cap-Binding Affinity Translation Initiation

Decapping Susceptibility Profile: m7GpppApG Shows Intermediate Resistance to hDcp2

The susceptibility of m7GpppApG to the human decapping enzyme hDcp2 was measured, revealing a normalized activity of 0.48 (± 0.03) [1]. This indicates a moderate resistance to decapping. It is substantially more resistant than cap analogs with guanosine as the first nucleotide (e.g., m7GpppGpG, 0.10 ± 0.02; m7GpppGmpG, 0.08 ± 0.03) but less resistant than cytidine-based caps (e.g., m7GpppCpG, 0.22 ± 0.03; m7GpppCmpG, 0.20 ± 0.03). Its methylated analog, m7GpppAmpG, shows a similar susceptibility (0.45 ± 0.02).

mRNA Stability Decapping hDcp2

Reduced Immunogenicity Profile of m7GpppApG-Capped mRNA

According to a patent application (CN114853836B), mRNA synthesized using an initiating capped oligonucleotide primer with the formula m7GpppApG can 'significantly reduce the expression level of cellular inflammatory factors and has lower immunogenicity' [1]. While quantitative comparison data from this source are not provided, the claim positions m7GpppApG-capped mRNA as potentially less immunogenic than mRNA produced with other capping methods. This is consistent with the general principle that higher capping efficiency reduces the presence of uncapped 5'-triphosphate ends, which are potent triggers of the innate immune response.

Immunogenicity mRNA Therapeutics Innate Immunity

Optimal Use Cases for m7GpppApG in Research and Industrial mRNA Production


High-Yield In Vitro Protein Synthesis

Leverage the 79% increase in translation efficiency observed in cell-free systems [1] to maximize protein output from expensive mRNA templates. This is particularly advantageous for high-throughput screening, production of difficult-to-express proteins, and cell-free synthetic biology applications where yield is paramount.

mRNA Vaccine and Therapeutic Development

Utilize m7GpppApG to produce mRNA with a combination of high capping efficiency (89%) [1] and the potential for reduced immunogenicity [2]. This can lead to safer and more effective mRNA constructs for preclinical studies in vaccines, gene therapy, and cancer immunotherapy, where controlling the innate immune response is crucial.

Investigating Cap-Dependent Translation Mechanisms

Employ m7GpppApG as a well-characterized tool in fundamental research. Its defined eIF4E binding affinity (KD = 26.6 nM) [3] and decapping susceptibility (0.48) [3] make it a reliable standard for comparative studies aimed at elucidating the structure-activity relationships (SAR) of mRNA caps and their impact on translation initiation and mRNA stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for m7GpppApG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.